![molecular formula C18H20ClN3O2 B2824368 3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one CAS No. 2097931-93-4](/img/structure/B2824368.png)
3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one
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Overview
Description
The compound “3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one” is a chemical compound that has been studied for its potential anticonvulsant and analgesic properties . It is part of a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives .
Scientific Research Applications
Electrophile and Nucleophile Synthesis
- A study by Zhang, Tomizawa, and Casida (2004) discusses the synthesis of related compounds through novel approaches using alpha-nitro ketone intermediates as an electrophile and nucleophile. This methodology could be applicable to the synthesis of the specified compound (Zhang, Tomizawa, & Casida, 2004).
Anticancer and Antimicrobial Agents
- A 2021 paper by Katariya, Vennapu, and Shah explores the synthesis of novel heterocyclic compounds that possess biological potency, which can be relevant for understanding the potential applications of the specified compound in biomedical fields (Katariya, Vennapu, & Shah, 2021).
Ionomer Films and Electronic Conductivity
- Research by Qi and Pickup (1993) on the copolymerization of related compounds to form thin electronically conducting ionomer films provides insights into potential electronic applications of the specified compound (Qi & Pickup, 1993).
Molecular Structure and Antimicrobial Activity
- A 2021 study by Sivakumar et al. examines the molecular structure, vibrational study, and antimicrobial activity of related compounds. This study could suggest similar research directions for the compound (Sivakumar et al., 2021).
Optical Properties and Protonation
- Yamamoto and Tamiaki (2015) investigated chlorophyll derivatives, which can provide a parallel to the optical properties and protonation behaviors relevant to the specified compound (Yamamoto & Tamiaki, 2015).
Rhenium(I) Tricarbonyl Complexes
- Kirgan et al. (2007) discuss the synthesis and characterization of rhenium(I) tricarbonyl complexes containing related diimine ligands. This could be relevant for the coordination chemistry of the specified compound (Kirgan et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have shown affinity for voltage-gated sodium and calcium channels, as well as gaba a and trpv1 receptors . These targets play crucial roles in neuronal signaling and pain perception.
Mode of Action
Based on the activity of structurally similar compounds, it can be hypothesized that this compound may interact with its targets (such as voltage-gated sodium and calcium channels, gaba a and trpv1 receptors) to modulate their function . This modulation could result in altered neuronal signaling, potentially leading to its observed effects.
Biochemical Pathways
The modulation of voltage-gated sodium and calcium channels, as well as gaba a and trpv1 receptors, can impact several biochemical pathways related to neuronal signaling and pain perception .
Result of Action
Based on the activity of structurally similar compounds, it can be hypothesized that this compound may have potential anticonvulsant and analgesic effects .
properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-20-9-7-17(21-13)24-16-8-10-22(12-16)18(23)6-5-14-3-2-4-15(19)11-14/h2-4,7,9,11,16H,5-6,8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVNVCNSDJESAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one |
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